Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with carbon disulfide and methyl iodide, followed by cyclization with sodium ethoxide. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A compound with a similar pyridine ring structure, known for its use in treating multiple sclerosis.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings, used in various medicinal and industrial applications.
Uniqueness
Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate is unique due to its combination of a pyridine ring with a thiadiazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in the development of new materials and bioactive molecules .
Properties
Molecular Formula |
C9H7N3O2S |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
methyl 4-pyridin-4-ylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C9H7N3O2S/c1-14-9(13)8-7(11-12-15-8)6-2-4-10-5-3-6/h2-5H,1H3 |
InChI Key |
NMSAGJBBIMSYDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=NS1)C2=CC=NC=C2 |
Origin of Product |
United States |
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